Lipophilicity (logD7.4) Shift of N-Linked 2-Azaspiro[3.3]heptane vs. Piperidine, Morpholine, and Piperazine Bioisosteres
Replacement of a piperidine, morpholine, or piperazine ring with an N-linked 2-azaspiro[3.3]heptane (the connectivity present in 2-(2-fluorobenzoyl)-6-phenyl-2-azaspiro[3.3]heptane) increases the measured logD7.4 by as much as +0.5 units relative to the parent heterocycle, whereas C-linked and 1-azaspiro variants generally decrease logD7.4 by up to −1.0 [1]. This means that the target compound is intrinsically more lipophilic than a piperidine-based analog bearing identical benzoyl and phenyl substituents, which has direct consequences for membrane permeability, plasma protein binding, and metabolic clearance predictions.
| Evidence Dimension | logD7.4 shift upon replacement of parent heterocycle with N-linked 2-azaspiro[3.3]heptane |
|---|---|
| Target Compound Data | logD7.4 increase of up to +0.5 units (class-level, N-linked 2-azaspiro[3.3]heptane vs. morpholine/piperidine/piperazine) [1] |
| Comparator Or Baseline | Piperidine, morpholine, or piperazine analog: logD7.4 baseline; C-linked 2-azaspiro[3.3]heptane: decrease of up to −1.0 units [1] |
| Quantified Difference | ΔlogD7.4 ≈ +0.5 (N-linked 2-azaspiro[3.3]heptane vs. piperidine); ΔlogD7.4 ≈ +1.5 (N-linked vs. C-linked 2-azaspiro[3.3]heptane) [1] |
| Conditions | Comparative analysis of matched molecular pairs across >50 compounds; logD7.4 measured by chromatographic method (AstraZeneca dataset) [1] |
Why This Matters
The logD7.4 difference of up to 1.5 units between N-linked and C-linked 2-azaspiro[3.3]heptane regioisomers means that choosing the wrong spirocyclic regioisomer can produce a compound with drastically different permeability and ADME behavior, potentially undermining a lead optimization campaign before it begins.
- [1] Degorce SL, et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med Chem Lett. 2019;10(8):1198-1203. View Source
